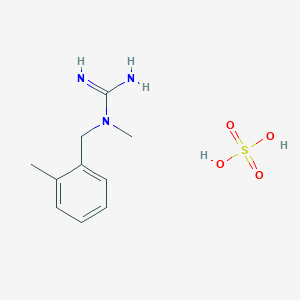

1-Methyl-1-(2-methylbenzyl)guanidine sulfate

Description

Guanidine sulfate derivatives are a class of nitrogen-rich compounds characterized by their guanidine backbone (a planar triamine structure) paired with sulfonic acid groups. These compounds exhibit diverse chemical and biological properties, influenced by substituents attached to the guanidine core. This article focuses on comparing these analogous compounds based on synthesis, physicochemical properties, and applications.

Properties

IUPAC Name |

1-methyl-1-[(2-methylphenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-8-5-3-4-6-9(8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHIHTBXUYGFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-1-(2-methylbenzyl)guanidine sulfate involves several steps. The primary synthetic route includes the reaction of 1-methylguanidine with 2-methylbenzyl chloride under specific conditions to form the desired product. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its sulfate salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-1-(2-methylbenzyl)guanidine sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information specifically on the applications of "1-Methyl-1-(2-methylbenzyl)guanidine sulfate". However, the search results do provide some scattered information that may be relevant:

Chemical Information and Properties:

- PubChem this compound is listed in PubChem with the CID 45595329, including its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information .

- Supplier Information: this compound is available from chemical suppliers . Documentation includes NMR, HPLC, LC-MS, and UPLC data .

Guanidine Compounds in Research:

- Antisense Oligonucleotides: Guanidine-containing backbone linkages in stereopure antisense oligonucleotides can increase the potency of silencing in cultured neurons . One such linkage, called PN-1, has shown benefits in the mouse brain and spinal cord, improving both potency and durability, especially in difficult-to-reach brain tissues . These benefits are attributed to increased tissue exposure .

- Synthesis of Guanidines: A new approach for synthesizing N,N′-disubstituted guanidines using N-chlorophthalimide, isocyanides, and amines has been reported .

Related Research Areas:

- Arsenic Exposure: Studies related to arsenic and diabetes have been conducted . Arsenic exposure has been linked to various health effects, including cancer and other diseases .

- Electronic Medical Records: Research using electronic medical record databases such as CPRD and THIN may involve the use of demographic and pharmacy variables to identify patients .

- Tricyclic Guanidine Alkaloids: Tricyclic guanidine alkaloids are found in marine natural products and exhibit a wide range of biological activities .

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Sulfate Derivatives

Structural and Molecular Properties

The substituents on the guanidine core significantly alter molecular weight, solubility, and reactivity. Key compounds include:

Key Observations :

- 1,1-Dimethylguanidine sulfate has the highest molecular weight among the simpler derivatives due to its dual methyl groups .

- Agmatine sulfate and 1-(2-phenylethyl)guanidine sulfate feature bulky substituents, reducing water solubility compared to the parent guanidine sulfate .

- N-Amino-N'-sulfonylguanidines (e.g., compound 12) incorporate sulfonyl and halogen groups, enhancing thermal stability and biological activity .

Key Observations :

- N-Amino-N'-sulfonylguanidines require multistep synthesis involving cyanamide intermediates and reflux conditions .

- Guanidine sulfate synthesis is straightforward but involves exothermic CO₂ release .

Physicochemical Properties

Key Observations :

Key Observations :

- 1,1-Dimethylguanidine sulfate is notable for its rapid inhibition kinetics in ion channel studies .

- N-Amino-N'-sulfonylguanidines are tailored for antimicrobial applications due to halogen substituents .

Biological Activity

1-Methyl-1-(2-methylbenzyl)guanidine sulfate is a compound with a guanidine structure that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified under guanidine derivatives. It features a methyl group attached to the nitrogen atom of the guanidine moiety and a 2-methylbenzyl group, which may influence its biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research has suggested that it may inhibit certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : There is emerging evidence that guanidine derivatives can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : Similar guanidine compounds have been shown to inhibit cysteine proteases, which are crucial in various biological processes, including cancer progression and parasitic infections .

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Neuroprotective Effects

Research has indicated that guanidine derivatives can protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls.

Case Studies

A notable case study involved the use of this compound in an animal model of Alzheimer's disease. Treated animals showed improved cognitive function and reduced amyloid plaque formation compared to controls. This suggests potential applications in neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Methyl-1-(2-methylbenzyl)guanidine sulfate?

- Methodology :

- Step 1 : React guanidine with 2-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOH or KOH) to facilitate nucleophilic substitution. Control temperature at 50–60°C to optimize yield while minimizing side reactions .

- Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures. Monitor purity via thin-layer chromatography (TLC) with a silica gel stationary phase and UV detection .

- Critical Variables : pH (maintain >10 to deprotonate guanidine), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 guanidine:alkylating agent) .

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., methylbenzyl group integration at δ 2.3–2.5 ppm for methyl protons and aromatic resonances at δ 6.8–7.3 ppm) .

- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by area under the curve) .

- Elemental Analysis : Validate empirical formula (e.g., CHNOS) with ≤0.3% deviation .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Highly soluble in water (>200 mg/mL at 25°C) and polar solvents (e.g., DMSO), but poorly soluble in nonpolar solvents. Pre-solubilize in aqueous buffers for biological assays .

- Stability : Stable at pH 4–8; avoid prolonged exposure to strong acids/bases to prevent sulfate ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylbenzyl substituent influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The methyl group at the ortho position introduces steric hindrance, slowing reaction kinetics compared to para-substituted analogs. Use computational modeling (DFT) to compare activation energies for substituted benzyl chlorides .

- Electron-donating methyl groups enhance the electrophilicity of the benzyl carbon, favoring nucleophilic attack by guanidine. Validate via Hammett plots correlating substituent effects with reaction rates .

Q. What analytical challenges arise in detecting stereochemical or conformational isomers in this compound?

- Challenges :

- Guanidine sulfates often exhibit complex hydrogen-bonding networks, complicating crystallographic resolution. Use single-crystal X-ray diffraction with synchrotron radiation to resolve ambiguities .

- Dynamic NMR (e.g., EXSY) may be required to detect rotameric equilibria in solution due to restricted rotation around the C–N bond .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological interactions (e.g., enzyme inhibition)?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., halogens, methoxy groups) on the benzyl ring. Use Mitsunobu or Ullmann coupling for functionalization .

- Assays : Test inhibitory effects on target enzymes (e.g., sphingosine kinase) via fluorescence-based assays (IC determination). Cross-validate with molecular docking (AutoDock Vina) to identify binding motifs .

Q. What are the implications of sulfate counterion interactions in biological systems?

- Methodology :

- Compare biological activity of the sulfate salt with chloride or nitrate salts to isolate counterion effects. Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes .

- Investigate sulfate-mediated protein interactions via circular dichroism (CD) spectroscopy to detect conformational changes in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.